Cas no 921539-60-8 (5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)

5-Chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-methyl-substituted benzene ring linked to an oxo-indole moiety. This compound is of interest in medicinal chemistry due to its potential as a synthetic intermediate or bioactive scaffold. The presence of the sulfonamide group enhances its ability to interact with biological targets, while the chloro and methyl substituents may influence its electronic and steric properties. The oxo-indole component contributes to its structural diversity, making it suitable for further derivatization in drug discovery. Its well-defined structure and synthetic accessibility support its use in research applications, particularly in the development of enzyme inhibitors or receptor modulators.
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide structure
921539-60-8 structure
Product name:5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
CAS No:921539-60-8
MF:C15H13ClN2O3S
Molecular Weight:336.793321371078
CID:6416124
PubChem ID:41342553

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
    • 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
    • 5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
    • AKOS024632090
    • F2256-0272
    • 921539-60-8
    • インチ: 1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19)
    • InChIKey: LZMHGZDPPISLCO-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CC(=O)N3)(=O)=O)=CC(Cl)=CC=C1C

計算された属性

  • 精确分子量: 336.0335411g/mol
  • 同位素质量: 336.0335411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 533
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 83.6Ų

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Pricemore >>

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Life Chemicals
F2256-0272-5μmol
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2256-0272-10μmol
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2256-0272-5mg
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2256-0272-2μmol
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2256-0272-2mg
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2256-0272-4mg
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2256-0272-3mg
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2256-0272-20μmol
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2256-0272-1mg
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2256-0272-15mg
5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
921539-60-8 90%+
15mg
$89.0 2023-05-16

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide 関連文献

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamideに関する追加情報

Introduction to 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS No. 921539-60-8)

The compound 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, identified by its CAS number 921539-60-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. The molecular framework incorporates a benzene ring substituted with a chloro and methyl group, linked to an indole moiety through a sulfonamide bridge. Such structural motifs are frequently explored in medicinal chemistry for their potential interactions with biological targets.

Recent research has highlighted the importance of sulfonamide groups in drug design, owing to their ability to modulate enzyme activity and receptor binding. The presence of the 5-chloro and 2-methyl substituents in this compound likely influences its electronic properties and solubility, which are critical factors in drug bioavailability and pharmacokinetics. Furthermore, the indole core is well-documented for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are facilitated by advanced computational methods and synthetic techniques. The structural elucidation of 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has been achieved through spectroscopic methods such as NMR and mass spectrometry, confirming the connectivity and purity of the compound. These analytical data are essential for understanding its reactivity and potential interactions with biological systems.

The biological activity of this compound has been preliminarily investigated in several in vitro assays. Notably, studies have suggested that it may exhibit inhibitory effects on certain kinases and transcription factors, which are key targets in oncology research. The indole scaffold, in particular, has been associated with modulating pathways involved in cell proliferation and apoptosis. While these findings are preliminary, they underscore the potential of this scaffold for further development into therapeutic agents.

One of the most compelling aspects of this molecule is its structural diversity relative to known pharmaceuticals. The combination of a benzene sulfonamide with an indole ring provides a unique pharmacophore that may interact with targets in novel ways. This diversity is particularly valuable in overcoming drug resistance mechanisms that often limit the efficacy of existing treatments. Additionally, the presence of polar functional groups enhances solubility, which is a critical factor in drug formulation and delivery.

The synthesis of 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps include the formation of the indole ring system followed by sulfonamide bond formation. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing waste and improving yields. Such improvements are aligning with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

From a computational biology perspective, molecular docking studies have been employed to predict how this compound might bind to its intended targets. These simulations provide insights into binding affinities and interaction modes, guiding further optimization efforts. The results suggest that the compound may form stable hydrogen bonds with key residues in protein active sites, modulating their function effectively.

The potential therapeutic applications of 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide extend beyond oncology. Preliminary data indicate that it may also exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators. Such dual functionality could make it a versatile candidate for developing combination therapies that address multiple disease pathways simultaneously.

In conclusion, 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-y]benzene-l-sulfonamide (CAS No. 921539608) represents a promising lead compound with significant potential for further development. Its unique structural features, combined with preliminary biological activity data, make it an attractive candidate for preclinical studies. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in addressing unmet medical needs.

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